molecular formula C8H11NO4S B102634 2,5-Dimethoxybenzenesulfonamide CAS No. 19116-90-6

2,5-Dimethoxybenzenesulfonamide

Cat. No. B102634
CAS RN: 19116-90-6
M. Wt: 217.24 g/mol
InChI Key: MMHMYFWOECSGDR-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzenesulfonamide (2,5-DMBSA) is a sulfonamide derivative of 2,5-dimethoxybenzene (2,5-DMB). It is a white solid that is insoluble in water and soluble in organic solvents. 2,5-DMBSA is a versatile reagent that has been used in a variety of synthetic processes and scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Sensor Development

  • Heavy Metal Sensors : 2,5-Dimethoxybenzenesulfonamide derivatives, like N,N′-(ethane-1,2-diyl)bis(this compound) (EBDMBS), have been utilized for the development of highly efficient sensors for heavy metal ions like Co2+ in environmental and healthcare applications. These sensors exhibit high sensitivity, large dynamic concentration ranges, and long-term stability (Sheikh et al., 2016).

Crystal Structure and Pharmacology

  • Supramolecular Architectures : Various N-aryl-2,5-dimethoxybenzenesulfonamides have been synthesized and studied for their crystal structures. These compounds display different supramolecular architectures, built by weak intermolecular interactions, which are important in the development of pharmacological activities (Shakuntala et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Piperidine derivatives containing this compound, such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS), have been studied for their corrosion inhibition properties on iron surfaces. This is important for protecting metals in industrial applications (Kaya et al., 2016).

Chemical Reactions and Interactions

  • Chemical Reactions : Studies on the reaction of dimethoxycarbene with compounds containing this compound moieties have been conducted, providing insights into complex chemical processes and potential applications in synthetic chemistry (Mlostoń & Heimgartner, 2007).

Drug Development and Synthesis

  • Anticancer Agent Development : Research on derivatives of this compound has contributed to the development of novel anticancer agents. For instance, the structure-activity relationship of certain compounds has been studied for their potential use in cancer treatment (Mun et al., 2012).

  • Medical Intermediates : The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in treating psychotic and schizophrenic psychosis, involves the use of this compound derivatives (Zhimin, 2003).

Vaccine Adjuvants

  • Vaccine Adjuvants : Compounds like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide have been identified as activators of innate immunity, showing potential as synthetic adjuvants for enhancing vaccine efficacy (Sato-Kaneko et al., 2021).

Mechanism of Action

Target of Action

2,5-Dimethoxybenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to target two key enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial cofactor for various enzymatic reactions in bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, this compound prevents bacteria from carrying out essential metabolic processes, leading to their eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution .

Safety and Hazards

When handling 2,5-Dimethoxybenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2,5-Dimethoxybenzenesulfonamide are not detailed in the search results, the study and development of sulfonamides continue to be an active area of research due to their pharmacological importance .

properties

IUPAC Name

2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHMYFWOECSGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172637
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19116-90-6
Record name 2,5-Dimethoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19116-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 15.0 g (0.063 mole) of 2,5-dimethoxybenzenesulfonyl chloride in 150 mL of tetrahydrofuran was added dropwise 80 mL of ammonia (28% aqueous solution). After complete addition the mixture was allowed to stir for 1.75 hours at room temperature. Upon standing the mixture separated into two phases. The organic phase was removed from the aqueous phase and was evaporated under reduced pressure to leave a solid residue. This residue was recrystallized from hot water (125 mL) and ethanol (40 mL) to yield 13.1 g of 2,5-dimethoxyphenylsulfonamide (mp 146.5-148.5).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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